

Spectroscopic Data Analysis of 21,24-Epoxycycloartane-3,25-diol: A Technical Guide

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Compound of Interest

Compound Name: 21,24-Epoxycycloartane-3,25-diol

Cat. No.: B15593945

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For Researchers, Scientists, and Drug Development Professionals

Introduction

21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid isolated from the leaves of *Lansium domesticum*. This class of compounds has garnered interest for its potential biological activities, including skin-tumor promotion inhibition. This technical guide provides a structured overview of the spectroscopic data and analytical methodologies pertinent to the characterization of this compound. Due to the inaccessibility of the primary reference reporting its initial isolation and full spectroscopic data (Nishizawa M, et al. Tetrahedron letters, 1989, 30(41): 5615-5618), this guide presents representative data and protocols based on the analysis of closely related cycloartane triterpenoids and general principles of natural product chemistry.

Chemical Structure and Key Features

21,24-Epoxycycloartane-3,25-diol possesses a characteristic cycloartane skeleton, which includes a cyclopropane ring fused to the steroid-like core. Key functional groups influencing its spectroscopic signature are two hydroxyl groups at C-3 and C-25, and an ether linkage forming a tetrahydrofuran ring between C-21 and C-24.

Key Spectroscopic Features	
Cyclopropane Ring	Upfield signals in ^1H and ^{13}C NMR
21,24-Epoxy Ring	Characteristic ether signals in ^{13}C NMR and IR
C-25 Hydroxyl	Signals for a tertiary alcohol in NMR; IR absorption
C-3 Hydroxyl	Signal in ^1H and ^{13}C NMR; IR absorption

Chemical Structure of 21,24-Epoxycycloartane-3,25-diol
structure

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Caption: Chemical structure and key functional groups of **21,24-Epoxycycloartane-3,25-diol** relevant to spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **21,24-Epoxycycloartane-3,25-diol** based on the analysis of analogous structures.

Table 1: Representative ^1H NMR Data

Proton	Expected Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~3.2 - 3.4	dd	~11, 5
H-19a	~0.3 - 0.4	d	~4.0
H-19b	~0.5 - 0.6	d	~4.0
H-21	~3.5 - 3.7	m	
H-24	~3.8 - 4.0	m	
CH ₃ (various)	~0.8 - 1.3	s	

Disclaimer: The data presented are estimations based on related compounds and may not reflect the exact values for **21,24-Epoxycycloartane-3,25-diol**.

Table 2: Representative ¹³C NMR Data

Carbon	Expected Chemical Shift (δ) ppm
C-3	~78 - 80
C-9	~19 - 21
C-10	~25 - 27
C-19	~29 - 31
C-21	~70 - 72
C-24	~80 - 82
C-25	~72 - 74

Disclaimer: The data presented are estimations based on related compounds and may not reflect the exact values for **21,24-Epoxycycloartane-3,25-diol**.

Table 3: Mass Spectrometry and IR Data

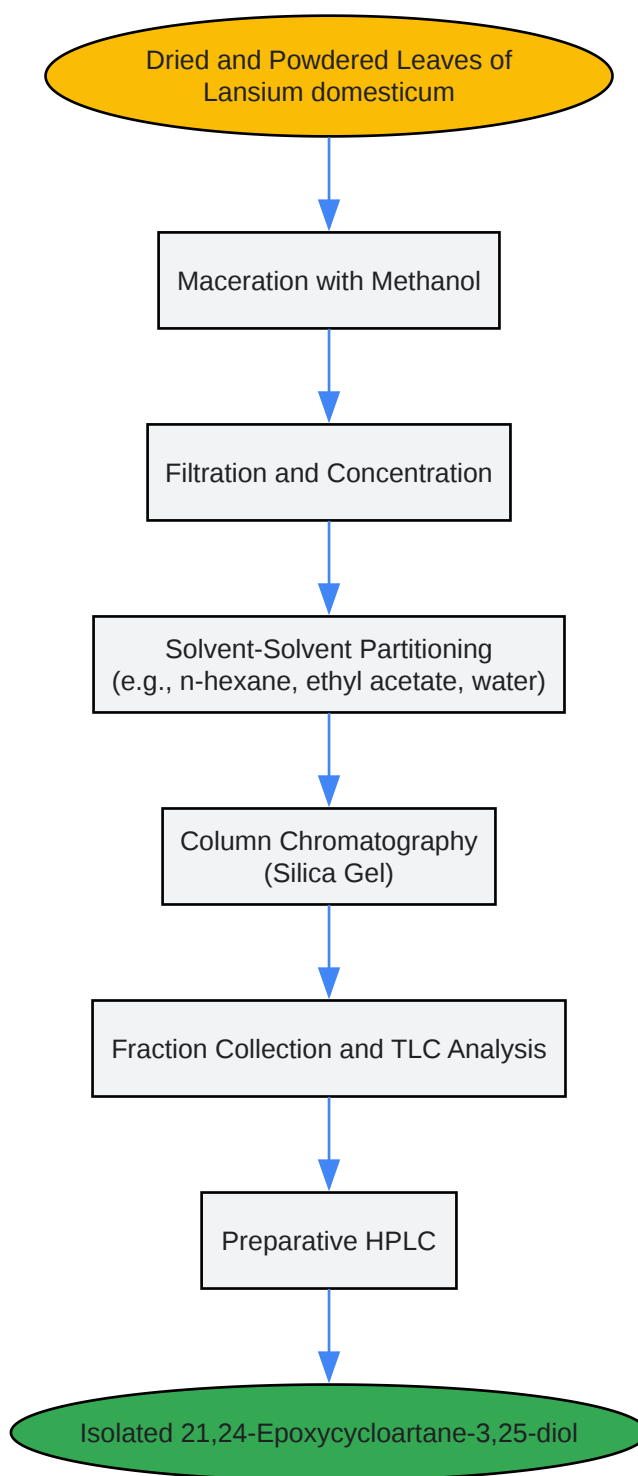
Technique	Expected Observations
Mass Spectrometry (HR-ESI-MS)	$[M+H]^+$ or $[M+Na]^+$ corresponding to $C_{30}H_{50}O_3$
Infrared (IR) Spectroscopy	$\sim 3400\text{ cm}^{-1}$ (O-H stretching), $\sim 1100\text{ cm}^{-1}$ (C-O stretching)

Disclaimer: The data presented are estimations based on related compounds and may not reflect the exact values for **21,24-Epoxycycloartane-3,25-diol**.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic characterization of cycloartane triterpenoids from plant material.

1. Isolation Protocol



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Caption: General workflow for the isolation of triterpenoids from plant material.

- Extraction: Dried and powdered leaves of *Lansium domesticum* are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to

yield a crude extract.

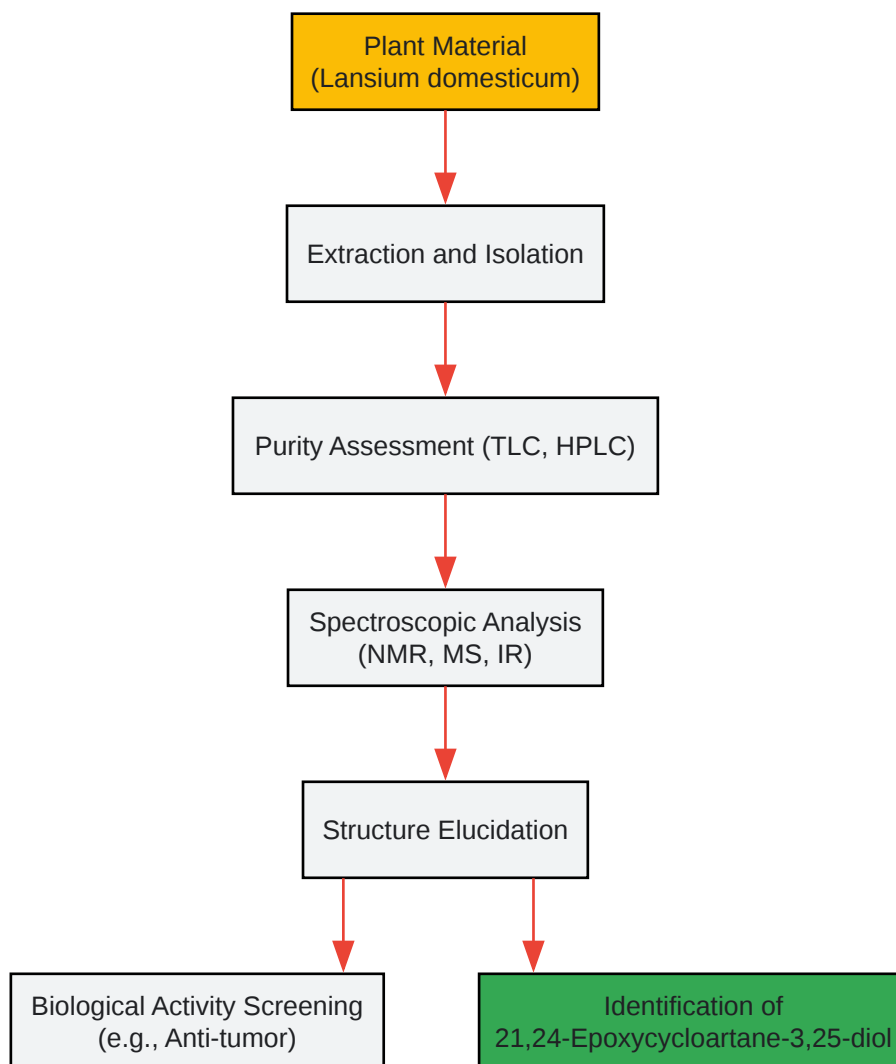
- **Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatography:** The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on silica gel. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC).

2. Spectroscopic Analysis Protocol

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a Bruker Avance spectrometer (or equivalent) at a frequency of 400 MHz or higher for proton and 100 MHz or higher for carbon. Samples are dissolved in deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) with tetramethylsilane (TMS) as the internal standard.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass spectrometer.
- **Infrared Spectroscopy:** IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Signaling Pathways and Logical Relationships

The characterization of a natural product like **21,24-Epoxycholesterol-3,25-diol** follows a logical progression from isolation to structure elucidation and biological testing.



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